molecular formula C19H21ClN2O4S2 B2868319 Methyl (4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate CAS No. 1798672-34-0

Methyl (4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate

Cat. No. B2868319
CAS RN: 1798672-34-0
M. Wt: 440.96
InChI Key: ZZWCAYBUCWWQQY-UHFFFAOYSA-N
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Description

Methyl (4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazepine-based sulfonamides and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Routes and Characterization : Research has led to the development of novel compounds incorporating pyrazole moieties with demonstrated anticancer activities. These compounds, synthesized from reactions involving hydrazonoyl halides, have shown promising results against breast carcinoma cell lines, indicating their potential as therapeutic agents (Gomha, Salah, & Abdelhamid, 2014).

Pharmacological Applications

  • Anticancer and Antitumor Activities : Novel thiadiazoles and thiazoles derivatives have been prepared, showing significant anticancer and antitumor activities. These activities were validated through various in vitro assays, presenting a new avenue for cancer treatment research (Kumar et al., 1993).

  • Antifilarial Agents : Specific compounds have demonstrated significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae, indicating potential for developing new treatments for filarial infections (Kumar et al., 1993).

Agricultural and Environmental Applications

  • Pesticide Detection : The detection and identification of carbosulfan, a carbamate pesticide, are crucial in forensic samples due to its misuse. A novel thin-layer chromatographic detection method using a 4-aminoantipyrine reagent has been developed, enhancing the ability to screen for this substance in complex forensic samples (Bhatia & Sharma, 2011).

Antimicrobial Activity

  • Novel Sulfonamides with Antimicrobial Properties : Synthesis of new sulfonamide hybrids bearing carbamate/acyl-thiourea scaffolds has revealed compounds with significant antimicrobial activity. These findings could lead to the development of new antimicrobial agents, addressing the growing concern of microbial resistance (Hussein, 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-chlorophenyl methyl sulfone and 2-Chlorophenyl methyl sulfone , have been used as intermediates for preparing sulfur-containing xenobiotics .

Mode of Action

It’s worth noting that compounds with similar structures have been involved in reactions such as protodeboronation and reactions at the benzylic position . These reactions involve the interaction of the compound with other molecules, leading to changes in their structure and properties.

Biochemical Pathways

Based on the information available, it can be inferred that the compound might be involved in the synthesis of sulfur-containing xenobiotics . These xenobiotics can interact with various biochemical pathways, affecting their function and leading to downstream effects.

Pharmacokinetics

The compound’s potential role in the synthesis of sulfur-containing xenobiotics suggests that it might be metabolized in the body to produce these xenobiotics . These xenobiotics can then be distributed throughout the body, exerting their effects on various tissues and organs.

Result of Action

Given its potential role in the synthesis of sulfur-containing xenobiotics , it can be inferred that the compound might contribute to the biological activity of these xenobiotics. The exact effects would depend on the specific xenobiotics produced and their interactions with cellular targets.

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially affect the compound’s reactivity and its ability to participate in reactions such as protodeboronation .

properties

IUPAC Name

methyl N-[4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S2/c1-26-19(23)21-14-6-8-15(9-7-14)28(24,25)22-11-10-18(27-13-12-22)16-4-2-3-5-17(16)20/h2-9,18H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWCAYBUCWWQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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